1-(2-Benzoylethyl)pyridinium chloride 1-(2-Benzoylethyl)pyridinium chloride
Brand Name: Vulcanchem
CAS No.: 70013-89-7
VCID: VC1572222
InChI: InChI=1S/C14H14NO.ClH/c16-14(13-7-3-1-4-8-13)9-12-15-10-5-2-6-11-15;/h1-8,10-11H,9,12H2;1H/q+1;/p-1
SMILES: C1=CC=C(C=C1)C(=O)CC[N+]2=CC=CC=C2.[Cl-]
Molecular Formula: C14H14ClNO
Molecular Weight: 247.72 g/mol

1-(2-Benzoylethyl)pyridinium chloride

CAS No.: 70013-89-7

Cat. No.: VC1572222

Molecular Formula: C14H14ClNO

Molecular Weight: 247.72 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Benzoylethyl)pyridinium chloride - 70013-89-7

Specification

CAS No. 70013-89-7
Molecular Formula C14H14ClNO
Molecular Weight 247.72 g/mol
IUPAC Name 1-phenyl-3-pyridin-1-ium-1-ylpropan-1-one;chloride
Standard InChI InChI=1S/C14H14NO.ClH/c16-14(13-7-3-1-4-8-13)9-12-15-10-5-2-6-11-15;/h1-8,10-11H,9,12H2;1H/q+1;/p-1
Standard InChI Key YTBFUMCKQRTSHQ-UHFFFAOYSA-M
SMILES C1=CC=C(C=C1)C(=O)CC[N+]2=CC=CC=C2.[Cl-]
Canonical SMILES C1=CC=C(C=C1)C(=O)CC[N+]2=CC=CC=C2.[Cl-]

Introduction

Chemical Structure and Properties

Molecular Structure

1-(2-Benzoylethyl)pyridinium chloride features a unique structural arrangement with a pyridinium core and a benzoylethyl side chain. The positively charged nitrogen atom in the pyridinium ring is quaternized, with the benzoylethyl group attached to this nitrogen. This quaternary ammonium structure contrasts with other pyridinium compounds like 2-benzoyl-pyridinium chloride, where the benzoyl group is directly attached to the pyridinium ring rather than through an ethyl linker .

The compound's structure can be described as containing three key components:

  • A pyridinium ring with a quaternized nitrogen

  • An ethyl linker connecting the nitrogen to the benzoyl group

  • A benzoyl moiety with its carbonyl functionality

Physical Properties

The physical properties of 1-(2-Benzoylethyl)pyridinium chloride can be inferred from its structure and by comparison to related compounds:

PropertyCharacteristicsBasis for Determination
Molecular FormulaC₁₄H₁₄ClNOStructural analysis
Molecular WeightApproximately 247.72 g/molCalculated from atomic weights
Physical StateCrystalline solidTypical for quaternary ammonium salts
ColorWhite to off-whiteCommon for pyridinium salts
SolubilityHighly soluble in polar solvents like water and alcoholsCharacteristic of quaternary ammonium compounds
Melting PointExpected >100°CBased on similar pyridinium compounds

Chemical Reactivity

The chemical reactivity of 1-(2-Benzoylethyl)pyridinium chloride is primarily influenced by its quaternary ammonium structure. Like other pyridinium salts, it exhibits certain characteristic chemical behaviors:

  • The positively charged nitrogen makes the compound susceptible to nucleophilic substitution reactions

  • The electrophilic nature of the pyridinium nitrogen allows it to participate in various transformations

  • The carbonyl group in the benzoylethyl side chain provides additional reactivity sites

The acidity of pyridinium salts generally places them at approximately pKa 5, making them slightly more acidic than typical amines due to the sp² hybridization of the nitrogen atom .

Synthesis Methods

Reaction Mechanisms

The general mechanism for synthesizing pyridinium salts involves:

  • Nucleophilic attack by the nitrogen lone pair of pyridine on an alkyl halide

  • Formation of the quaternary ammonium salt with the halide as counterion

In related reactions, the nucleophilic amine group from compounds like anthranilic acid can attack the electrophilic carbonyl group of acyl chlorides like benzoyl chloride, with base catalysts such as pyridine removing protons from the amine as it attacks the carbonyl group .

Purification Methods

Purification of quaternary ammonium compounds typically involves:

  • Recrystallization from appropriate solvents

  • Washing with solutions to remove unreacted starting materials

  • Potential ion exchange procedures if different counterions are desired

Biological Activities

Enzyme Inhibition Profile

The primary biological activity of 1-(2-Benzoylethyl)pyridinium chloride is its potent and selective inhibition of choline acetyltransferase (ChAT) . This enzyme catalyzes the synthesis of acetylcholine from acetyl-CoA and choline, making it critical for cholinergic neurotransmission.

Target EnzymeInhibitory ActivitySelectivityReference
Choline Acetyltransferase (ChAT)Potent inhibitionHighly selective

Structure-Activity Relationships

The specific structural features of 1-(2-Benzoylethyl)pyridinium chloride appear crucial for its selective ChAT inhibition. The ethyl spacer between the pyridinium and benzoyl groups likely positions the molecule optimally within the enzyme's active site. This structure-activity relationship distinguishes it from other pyridinium compounds that may lack such selective inhibitory profiles.

Pharmacological Implications

As a selective ChAT inhibitor, 1-(2-Benzoylethyl)pyridinium chloride has significant implications for:

  • Understanding acetylcholine synthesis mechanisms

  • Studying cholinergic deficits in neurological disorders

  • Developing research tools for investigating cholinergic neurotransmission

Research Applications

Neuropharmacological Studies

1-(2-Benzoylethyl)pyridinium chloride serves as a valuable tool in neuropharmacological research, particularly for investigating:

  • Cholinergic neurotransmission mechanisms

  • The role of acetylcholine in cognitive functions

  • Neurochemical alterations in diseases affecting the cholinergic system, such as Alzheimer's disease

Biochemical Research Tools

The compound's selective enzyme inhibition properties make it useful for various biochemical investigations:

Research ApplicationExperimental UtilityAdvantage Over Alternative Methods
ChAT Activity AssaysSelective inhibitor controlHigh specificity for target enzyme
Cholinergic Pathway StudiesManipulation of acetylcholine synthesisSelective targeting of synthesis step
Structure-Activity InvestigationsTemplate for designing related compoundsEstablished selective activity profile

Comparative Analysis with Related Compounds

Several structurally related compounds provide context for understanding the unique properties of 1-(2-Benzoylethyl)pyridinium chloride:

CompoundStructural CharacteristicsKey DifferencesReference
2-Benzoyl-pyridinium chlorideBenzoyl group directly attached to pyridinium ringLacks ethyl linker between functional groups
2-(Benzoylaminomethyl)pyridinium chlorideContains benzoylaminomethyl group at position 2Different positioning and functional group connectivity
Pyridinium chlorideSimple pyridinium salt without additional functional groupsLacks the benzoylethyl functionality

These structural differences significantly impact the compounds' biological activities and chemical properties, with 1-(2-Benzoylethyl)pyridinium chloride demonstrating unique enzyme selectivity due to its specific molecular arrangement.

Research AreaCurrent StatusKnowledge Gaps
Enzyme Inhibition MechanismIdentified as potent ChAT inhibitorDetailed binding interactions not fully characterized
Structure-Activity RelationshipsBasic structure-function correlation establishedComprehensive SAR studies limited
Therapeutic PotentialResearch tool application establishedClinical applications remain unexplored

Future Research Directions

Several promising research avenues for 1-(2-Benzoylethyl)pyridinium chloride could be pursued:

  • Detailed structural studies of its interaction with choline acetyltransferase using crystallography and computational modeling

  • Development of structural analogs with modified properties for specific research applications

  • Investigation of its utility in studying cholinergic deficits in neurodegenerative disorders

  • Optimization of synthetic routes to improve yield and purity

  • Exploration of potential therapeutic applications in conditions involving cholinergic dysfunction

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